molecular formula C15H8ClF2NOS B5527069 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B5527069
M. Wt: 323.7 g/mol
InChI Key: LUAHXZXMVVVNFF-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also features a carboxamide group attached to the benzothiophene ring, along with a 3-chloro and 2,4-difluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of 2-bromo-1-phenylthioketone with sulfur in the presence of a base such as sodium hydride.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzothiophene derivative with an appropriate amine, such as 2,4-difluoroaniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Chlorination: The final step involves the chlorination of the benzothiophene ring at the 3-position, which can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzothiophene core can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiophenes.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at reflux temperatures.

Major Products

    Substitution: Formation of substituted benzothiophene derivatives.

    Oxidation: Formation of benzothiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiophene derivatives.

    Hydrolysis: Formation of 2,4-difluoroaniline and benzothiophene-2-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Benzothiophene derivatives are known for their activity in various biological systems, and this compound is no exception. It is studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In pharmacological contexts, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-difluorophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
  • 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
  • 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties. This makes it particularly interesting for the development of new pharmaceuticals and materials. Its specific substitution pattern also allows for targeted interactions with biological molecules, potentially leading to more selective and effective therapeutic agents.

Properties

IUPAC Name

3-chloro-N-(2,4-difluorophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2NOS/c16-13-9-3-1-2-4-12(9)21-14(13)15(20)19-11-6-5-8(17)7-10(11)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHXZXMVVVNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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